molecular formula C15H24O B211571 Ylangenol CAS No. 41610-69-9

Ylangenol

Cat. No. B211571
CAS RN: 41610-69-9
M. Wt: 220.35 g/mol
InChI Key: JIXPRNKLOIEGFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ylangenol can be extracted from plants through distillation, extraction, or essential oil extraction methods . Non-polar solvents such as ether or petroleum ether are typically used in the extraction process .


Molecular Structure Analysis

The molecular formula of Ylangenol is C15H24O . Its IUPAC Standard InChIKey is JIXPRNKLOIEGFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ylangenol has a molecular weight of 220.35 . Its physical and chemical properties such as ideal gas heat capacity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, and others can be calculated using various methods .

Scientific Research Applications

Antioxidative and Cytoprotective Effects

Ylangenol, found in Artabotrys odoratissimus (ylang ylang vine), has shown antioxidative and cytoprotective properties. Studies reveal that plant extracts containing ylangenol can protect against oxidative damage in cells and erythrocytes. For instance, the bark and fruit extracts of Artabotrys odoratissimus have demonstrated protective effects against H2O2-induced oxidative stress in HEK-293 cells and erythrocytes, highlighting the potential antioxidative prospects of these extracts (Meghana et al., 2020).

Phytochemical Profile and Traditional Uses

Ylang-ylang (Cananga odorata) essential oils, containing compounds like ylangenol, are traditionally used for various medicinal purposes, including the treatment of malaria, stomach ailments, asthma, gout, and rheumatism. The oils are also used in aromatherapy, believed to be effective against depression, high blood pressure, and anxiety. Phytochemical studies have identified a range of compounds in these oils, demonstrating bioactivities like antimicrobial, anti-inflammatory, and antidiabetic effects (Tan et al., 2015).

Hepatoprotective Properties

Yulangsan polysaccharide, often used in folk medicine and containing ylangenol, has been shown to have hepatoprotective effects. Studies demonstrate its effectiveness against drug-induced liver injury in mice, suggesting its potential development as a new drug for treating liver injury (Dong et al., 2014).

Effects on Aging and Immune System

Research indicates that Yulangsan polysaccharide can modulate brain dysfunction, immunity, and aging. It shows protective effects against oxidative stress and immune impairment in aging models, highlighting its role in enhancing antioxidant activity and modulating aging-related gene expression (Doan et al., 2015).

Aromatherapeutic and Psychological Effects

The inhalation of ylang-ylang oil has been scientifically evaluated for its effects on human physiological parameters and self-evaluation. Studies show that ylang-ylang oil can cause significant decreases in blood pressure and pulse rate, alongside increases in subjective attentiveness and alertness, supporting its use in aromatherapy for relaxation and harmonization (Hongratanaworakit & Buchbauer, 2004).

Safety And Hazards

While Ylangenol is widely used in the perfume and fragrance industry, information on its long-term safety and side effects is limited . For some individuals, exposure to Ylangenol may cause allergic reactions, such as rashes, irritation, and breathing difficulties . In case of accidental exposure, immediate medical attention is required .

properties

IUPAC Name

(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9(2)11-6-7-15(3)12-5-4-10(8-16)14(15)13(11)12/h4,9,11-14,16H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPRNKLOIEGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961838
Record name [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ylangenol

CAS RN

41610-69-9
Record name Ylangenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041610699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-Methyl-8-(propan-2-yl)tricyclo[4.4.0.0~2,7~]dec-3-en-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
PC Vieira, M Himejima, I Kubo - Journal of natural products, 1991 - ACS Publications
… , ylangenol, as 5. A comparison of the 13C chemical shifts of 5 with those of related compounds isolated from thisplant allowed us to propose a ylangenol … to conclude that ylangenol [51, …
Number of citations: 14 pubs.acs.org
JN Lee, HS Ryu, JM Kim, TH Jung, SM Park… - Archives of pharmacal …, 2017 - Springer
Overproduction and accumulation of melanin in the skin can lead to pigmentation disorders, such as freckles and melasma. Many researchers are studying the regulation of …
Number of citations: 17 link.springer.com
SV Zhigzhitzhapova, BTB Namzalov… - … Problems of Ecology, 2021 - Springer
… Thus, γ-amorphene, isohumbertiol B, caryophylla-4 (12), 8(13)-diene-5α-ol, ylangenol, and cabrevia oxide B were identified only in the sample from the Aya Bay. Caryophyllene and its …
Number of citations: 3 link.springer.com
JL Gu, ZJ Li, HX Zhang, ZZ Du - Chemistry & biodiversity, 2014 - Wiley Online Library
Chemical composition of the essential oil from Laggera pterodonta (Compositae) was inverstigated. GC/MS Analyses led to the identification of 68 components, representing more than …
Number of citations: 13 onlinelibrary.wiley.com
JS Shin, S Ryu, YW Cho, HJ Kim, DS Jang… - Planta …, 2014 - thieme-connect.com
… β-chamigrenal (51.61 ± 3.95 % at 50 µM) and β-chamigrenic acid (17.87 ± 2.55 % at 50 µM) more potently inhibited LPS-induced PGE 2 production in comparison with α-ylangenol and …
Number of citations: 7 www.thieme-connect.com
M Jeong, HM Kim, HJ Kim, JH Choi… - Archives of pharmacal …, 2017 - Springer
A phytochemical study on the fruits of Schisandra chinensis led to the isolation and characterization of nineteen compounds. The structures of the isolates were determined to be …
Number of citations: 28 link.springer.com
VCN Shanti, I Neerakkal - Plant Science Today, 2021 - horizonepublishing.com
Chrysopogon zizanioides (L.) Roberty (Poaceae) commonly known as Ramachamis an aromatic, vigorous growing perennial grass with medicinal properties. The plant is tolerant to …
Number of citations: 2 www.horizonepublishing.com
IS EL OTMANI, L ZARAYBY, A OUSAID… - Journal of Chemical …, 2018 - researchgate.net
The focus of this study was to determine the chemical composition of Moroccan carrot seeds essential oil using a GC-MS method and its antioxidant activity in methanolic solutions by …
Number of citations: 0 www.researchgate.net
EM Suleimen, GG Sisengalieva… - Chemistry of Natural …, 2019 - Springer
Artemisia keiskeana Miq. is an East-Asian perennial of the family Compositae-Asteraceae, height 30–60 cm, with thin subterranean or epigeal spreading shoots. It inhabits margins of …
Number of citations: 9 link.springer.com
MS Park, MS Park, KG Lee - Flavour and fragrance journal, 2020 - Wiley Online Library
In this study, the antioxidative activity of volatile and non‐volatile extracts from Schisandra chinensis Baill fruit was evaluated. The antioxidative activity of the sample was measured via …
Number of citations: 4 onlinelibrary.wiley.com

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